molecular formula C9H13BO2 B3046478 (3,4,5-Trimethylphenyl)boronic acid CAS No. 1246022-53-6

(3,4,5-Trimethylphenyl)boronic acid

Cat. No.: B3046478
CAS No.: 1246022-53-6
M. Wt: 164.01 g/mol
InChI Key: NKBVADXTZTWXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4,5-Trimethoxyphenyl)boronic acid (CAS 182163-96-8) is an arylboronic acid derivative with three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring. Its molecular formula is C₉H₁₃BO₅, with a molecular weight of 212.01 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocycles, leveraging its boronic acid moiety’s ability to form stable covalent bonds with transition-metal catalysts .

Properties

CAS No.

1246022-53-6

Molecular Formula

C9H13BO2

Molecular Weight

164.01 g/mol

IUPAC Name

(3,4,5-trimethylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5,11-12H,1-3H3

InChI Key

NKBVADXTZTWXMA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)C)C)C)(O)O

Canonical SMILES

B(C1=CC(=C(C(=C1)C)C)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Electronic and Steric Effects

The 3,4,5-trimethoxy substitution imparts strong electron-donating effects, raising the boronic acid’s pKa compared to unsubstituted phenylboronic acid (pKa ~8.8) . This reduces its reactivity in aqueous environments but enhances stability in organic solvents. In contrast:

  • 2,4,6-Trimethylphenylboronic acid (mesitylboronic acid, C₉H₁₃BO₂) features methyl (-CH₃) groups, which are less electron-donating than methoxy. This results in a lower pKa (~7.9) and higher reactivity in diol-binding applications (e.g., glucose sensing) .
  • Fluorinated analogs (e.g., 3,4,5-trifluorophenylboronic acid) exhibit electron-withdrawing effects, lowering pKa (~6.5–7.0) and enhancing electrophilicity for cross-coupling reactions .

Data Tables

Table 1: Structural and Electronic Properties of Selected Boronic Acids

Compound Substituents Molecular Formula pKa (Estimated) Key Applications
(3,4,5-Trimethoxyphenyl)boronic acid 3,4,5-OCH₃ C₉H₁₃BO₅ ~9.2 Cross-coupling, synthesis
Phenylboronic acid None C₆H₇BO₂ 8.8 Diagnostics, sensing
2,4,6-Trimethylphenylboronic acid 2,4,6-CH₃ C₉H₁₃BO₂ ~7.9 Polymer chemistry
4-Fluorophenylboronic acid 4-F C₆H₆BFO₂ 7.5 Medicinal chemistry

Key Research Findings

Synthetic Utility : The 3,4,5-trimethoxy substitution pattern enhances steric bulk, reducing yields in Pd-catalyzed cross-couplings compared to para-substituted analogs .

Thermodynamic Stability : Methoxy groups stabilize boronic esters in aqueous media, making the compound suitable for long-term storage but less effective in physiological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.